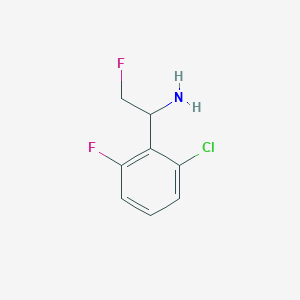

1-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine

Description

Properties

Molecular Formula |

C8H8ClF2N |

|---|---|

Molecular Weight |

191.60 g/mol |

IUPAC Name |

1-(2-chloro-6-fluorophenyl)-2-fluoroethanamine |

InChI |

InChI=1S/C8H8ClF2N/c9-5-2-1-3-6(11)8(5)7(12)4-10/h1-3,7H,4,12H2 |

InChI Key |

PXDJNHGVJRCNAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(CF)N)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Aromatics

This approach involves nucleophilic attack by an aminoalkyl nucleophile on a halogenated aromatic ring. The reaction typically proceeds under basic conditions with polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

2-Chloro-6-fluorobenzyl chloride + Amine (e.g., ethylamine) → Amino-substituted aromatic compound

- Base: Sodium hydride or potassium carbonate

- Solvent: THF or DMF

- Temperature: Room temperature to reflux

- High regioselectivity

- Compatibility with various functional groups

Notes on Reaction Optimization and Purification

- Reaction Monitoring: Thin-layer chromatography and NMR spectroscopy are employed to monitor reaction progress.

- Purification: Crystallization, column chromatography, or preparative HPLC are used to purify the final product.

- Yield Optimization: Adjusting temperature, solvent, and reagent equivalents enhances yield and purity.

Summary of Key Data and Reaction Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | THF, DMF, ethanol | Selected based on reaction type |

| Temperature | Room temperature to reflux | Reflux for fluorination steps |

| Reaction Time | 4–24 hours | Depending on step and scale |

| Purification | Crystallization, chromatography | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between 1-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine and related compounds:

Structural and Functional Insights

Fluorine Substitution Patterns: The 2-fluoroethylamine group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., 2-(2-chloro-6-fluorophenyl)ethan-1-amine) by resisting oxidative degradation .

Pharmacological Activity :

- The lactam derivative 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one () exhibits anti-inflammatory and analgesic activity comparable to lumiracoxib (44.2% vs. 38.8% analgesia in mice), attributed to its prodrug behavior and slow hydrolysis .

- The chalcone 1-[4-(methylsulfonyl)phenyl]-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one () shows potent COX-2 inhibition (IC₅₀: 0.18 µM) via interactions with Arg499 and Phe504 residues, suggesting the 2-chloro-6-fluorophenyl group enhances selectivity .

Synthetic Approaches :

- Asymmetric hydrogenation () and EDC-mediated coupling () are viable methods for synthesizing enantiopure amines and lactams, respectively. The target compound may require similar strategies with fluorinated intermediates.

Molecular Docking and Binding Interactions

- Enoyl Reductase (InhA) Binding: Arylalkylamines with 2-chloro-6-fluorophenyl groups (e.g., ) interact with Met98 in Mycobacterium tuberculosis InhA, suggesting possible antibacterial applications .

Biological Activity

1-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine, also known by its CAS number 1391497-31-6, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological relevance.

The molecular formula for 1-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine is C8H10ClF2N, with a molecular weight of approximately 210.08 g/mol. The compound features a chloro and fluorine substitution on the aromatic ring, which is pivotal for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. Studies indicate that the presence of halogen substituents enhances the lipophilicity and metabolic stability of the molecule, potentially increasing its efficacy in biological systems.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting certain enzymes involved in cellular processes, particularly those related to cancer cell proliferation.

- Antiviral Activity : Preliminary data suggest that this compound may exhibit antiviral properties, particularly against HIV-1, by interfering with viral replication mechanisms.

Biological Activity Data

Case Studies

- HIV-1 Inhibition Study : A study published in 2014 evaluated the antiviral effects of several compounds similar to 1-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine. The results indicated that compounds with similar structural features showed significant inhibition of HIV-1 replication in vitro, suggesting that this compound could be a candidate for further antiviral research .

- Cancer Therapeutics : Research has indicated that the compound may inhibit pathways associated with tumor growth. In vivo studies on xenograft models demonstrated that administration of this compound led to reduced tumor size and altered expression levels of key oncogenes .

Safety and Toxicology

The safety profile of 1-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine has not been extensively documented; however, initial assessments indicate potential toxicity at higher concentrations. Hazard statements associated with its use include risks of skin irritation and respiratory issues upon exposure . Further toxicological studies are required to establish safe dosage levels for therapeutic applications.

Q & A

Q. What are the established synthetic pathways for preparing 1-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine, and what factors influence the choice of route?

The synthesis typically involves nucleophilic substitution reactions using halogenated aromatic precursors (e.g., 2-chloro-6-fluorobenzene derivatives) and fluoroethylamine intermediates. Key considerations include:

- Precursor reactivity : Electron-withdrawing groups (e.g., Cl, F) on the aromatic ring enhance electrophilicity, favoring substitution at specific positions.

- Solvent selection : Polar aprotic solvents like THF or DMF improve solubility of intermediates and stabilize transition states.

- Temperature control : Lower temperatures (0–25°C) minimize side reactions like elimination.

For example, analogous compounds (e.g., 2-(4-Chlorophenyl)-2-fluorobutan-1-amine) are synthesized via halogen exchange under catalytic conditions, achieving yields >70% in optimized protocols .

Q. Which spectroscopic techniques are critical for characterizing 1-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine?

- ¹H/¹³C/¹⁹F NMR : Fluorine atoms induce deshielding effects and complex splitting patterns (e.g., vicinal F-F coupling in the ethanamine chain).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and isotopic signatures from chlorine (3:1 ratio for ³⁵Cl/³⁷Cl).

- IR Spectroscopy : Identifies N-H stretching (~3300 cm⁻¹) and C-F vibrations (1000–1100 cm⁻¹).

Data interpretation must account for anisotropic effects of fluorine, particularly in NOESY/ROESY experiments for stereochemical analysis .

Q. What are common derivatives of this compound, and how are they synthesized?

| Derivative Type | Reaction Conditions | Key Challenges |

|---|---|---|

| Sulfonamides | Sulfonyl chlorides + amine (0°C, THF, Et₃N) | Competing N-alkylation; requires slow reagent addition. |

| Schiff Bases | Aldehydes/ketones (anhydrous, molecular sieves) | Hydrolysis susceptibility; use Dean-Stark traps for water removal. |

| Ureas | Carbonyldiimidazole (CDI) in DCM | Exothermic reaction; requires temperature control. |

| Protecting groups (e.g., Boc) are often employed for multi-step syntheses . |

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Density Functional Theory (DFT) : Models transition states to predict regioselectivity in aromatic substitution. For example, meta-directing effects of fluorine can be quantified via Fukui indices.

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMF vs. THF) on reaction kinetics.

- ICReDD’s Approach : Combines quantum calculations with experimental feedback, reducing trial-and-error by 40–60% in halogenated amine syntheses .

Q. What experimental design principles resolve contradictions in reported reaction yields?

Adopt a factorial design to test variables:

Q. What assays evaluate neuropharmacological activity of derivatives?

- Receptor Binding : Radioligand displacement assays (e.g., ³H-ketanserin for 5-HT2A affinity).

- Functional Activity : cAMP accumulation in HEK-293 cells expressing target GPCRs.

- Metabolic Stability : Incubation with liver microsomes (CYP450 isoforms).

Fluorinated analogs show sub-100 nM IC50 values in serotonin receptor studies .

Q. How do electronic effects influence reactivity in SNAr reactions?

- Aromatic Ring : Cl and F substituents activate the ring via resonance (-M effect), directing nucleophiles to meta/para positions.

- Ethanamine Chain : β-Fluorine withdraws electron density, reducing amine nucleophilicity. Base selection (e.g., NaHMDS) is critical to deprotonate the amine and enhance reactivity. Kinetic studies on analogs show 3× rate increases in DMF vs. THF .

Q. How to model interactions with monoamine transporters?

- Docking Simulations : Use SERT/DAT crystal structures (PDB IDs: 5I6X, 4M48) to predict binding poses.

- MD Simulations : Assess ligand-receptor stability over 100 ns trajectories (AMBER force fields).

- MM/PBSA : Calculate binding free energies; correlate with experimental IC50 values.

Recent studies achieved <2 Å RMSD between predicted and crystallographic binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.